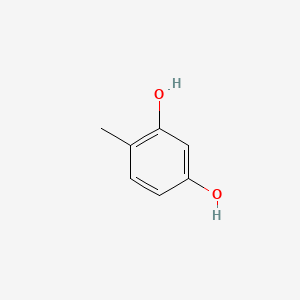

4-methylbenzene-1,3-diol

Description

The exact mass of the compound 4-Methylresorcinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDIAAMUCQQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060092 | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-73-1 | |

| Record name | 4-Methylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Phenolic Compound

An In-Depth Technical Guide to 4-Methylbenzene-1,3-diol for Advanced Research and Development

This compound, more commonly known in scientific circles as 4-methylresorcinol or orcinol, is a substituted aromatic diol with a unique structural arrangement that confers a wide range of chemical reactivity and biological activity. While it may appear as a simple derivative of resorcinol, the strategic placement of a methyl group on the benzene ring significantly influences its electronic properties, steric hindrance, and lipophilicity. This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its synthesis, mechanisms of action, and practical applications, particularly for professionals in drug development and chemical research. Our focus will be on the causality behind its properties and the robust methodologies required for its effective utilization.

Part 1: Core Chemical Identity and Structural Elucidation

The foundation of understanding any chemical entity lies in its precise identification and structure. This compound is a dihydroxy derivative of toluene, a structural feature that is the cornerstone of its chemical behavior.[1]

The molecule consists of a benzene ring with two hydroxyl (-OH) groups located at positions 1 and 3 (meta- to each other). A methyl (-CH3) group is attached at the 4-position. This substitution pattern is critical; the electron-donating nature of the hydroxyl and methyl groups activates the ring, making it highly susceptible to electrophilic substitution at the remaining open positions (2, 5, and 6). This high reactivity is a key feature exploited in various synthetic applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 496-73-1[1][3][4] |

| Synonyms | 4-Methylresorcinol, 2,4-Dihydroxytoluene, 4-Methyl-1,3-benzenediol[3] |

| Molecular Formula | C₇H₈O₂[1][3] |

| Molecular Weight | 124.14 g/mol [1][3] |

| SMILES | CC1=C(C=C(C=C1)O)O[1] |

| InChI Key | FNYDIAAMUCQQDE-UHFFFAOYSA-N[1][5] |

Part 2: Physicochemical and Toxicological Profile

A thorough grasp of a compound's physical properties and safety profile is non-negotiable for its application in a research setting. The data presented below are synthesized from multiple safety data sheets and chemical databases, ensuring a comprehensive overview.

Physicochemical Properties

The compound's properties, such as its solid-state nature and solubility, are dictated by the strong intermolecular hydrogen bonding afforded by the two hydroxyl groups.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid or powder. Turns red on contact with air. | [1][6] |

| Melting Point | 104.0 to 108.0 °C | [1][5] |

| Boiling Point | ~290 °C | [6] |

| Solubility | Soluble in water, alcohol, and ether. | [6] |

| Specific Gravity | 1.2895 | [6] |

Toxicological Profile and Safe Handling

This compound is classified as a hazardous substance, and adherence to strict safety protocols is mandatory. Its primary hazards include oral toxicity and severe irritation to the skin and eyes.[6][7][8]

-

Acute Toxicity : Harmful if swallowed (Oral LD50, Rat: 844 mg/kg).[6][7][8]

-

Irritation : Causes serious eye irritation and skin irritation.[6][9] May also cause respiratory tract irritation upon inhalation of dust.[6]

-

Sensitivities : The compound is known to be sensitive to both light and air, which can lead to degradation and a change in color.[6][7][10]

Self-Validating Safety Protocol: When handling this compound, a self-validating safety system must be in place. This includes:

-

Engineering Controls : Always handle inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical splash goggles.[9]

-

Storage : Store in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials like strong oxidizing agents, acid chlorides, and acid anhydrides.[6][7]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 3: Modern Synthesis Strategies

The synthesis of this compound can be approached from several angles, ranging from classical methods to more modern, efficient catalytic strategies. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

-

Hydroxylation of Toluene : This approach involves the direct introduction of hydroxyl groups onto the toluene ring. The primary challenge here is controlling the regioselectivity to achieve the desired 1,3-diol pattern, as other isomers are often formed. This typically requires strong oxidizing agents under acidic conditions.[1]

-

Methylation of Resorcinol : A more controlled approach involves the direct methylation of resorcinol (benzene-1,3-diol). However, this can also lead to a mixture of products, including O-methylated byproducts.

-

Catalytic C-H Functionalization : Modern synthetic chemistry increasingly relies on transition metal catalysis for precise and efficient bond formation. Palladium-based catalytic systems have proven effective for the synthesis of phenolic compounds like this compound.[1] These reactions often proceed via a directed C-H activation mechanism, offering high selectivity and yield under milder conditions than classical methods.

-

Green Chemistry Approaches : In an industrial context, sustainability is paramount. Solvent-free, microwave-assisted synthesis represents a significant advancement.[1] This methodology drastically reduces reaction times and eliminates the need for volatile organic solvents, aligning with the principles of green chemistry.[1]

Part 4: Applications in Drug Development & Research

The unique structure of this compound makes it a valuable scaffold and intermediate in medicinal chemistry.

Known Biological Activities

-

Antioxidant Properties : The resorcinol moiety is a well-known structural motif for scavenging free radicals. The two hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species, a mechanism central to its antioxidant effects. This property is leveraged in cosmetic and dermatological formulations.[1]

-

Antimicrobial Activity : Studies have demonstrated its efficacy against a spectrum of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1] Its mechanism is believed to involve the disruption of essential enzymatic pathways in these microorganisms.[1]

-

Anti-HIV Agent Precursor : One of the most significant applications in drug development is its use as a key starting material for the synthesis of (+)-cis-khellactone derivatives. These compounds are potent inhibitors of the HIV integrase enzyme, a critical component of the viral replication cycle.[1] The specific stereochemistry and functional groups of this compound provide the necessary chemical handles to build the complex final molecule.

-

Role of the Methyl Group : The methyl group is not merely a passive substituent. In drug design, introducing a methyl group can profoundly impact a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). It can enhance binding to a target protein through hydrophobic interactions or block metabolic pathways, thereby increasing the drug's half-life.[11]

Experimental Workflow: Evaluating Antimicrobial Efficacy

To translate theoretical knowledge into practice, a robust, self-validating protocol is essential. The following workflow details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Preparation of Stock Solution : Accurately weigh 12.41 mg of this compound and dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 100 mM stock solution. Causality: DMSO is used as it is a standard solvent for water-insoluble compounds and is tolerated by most bacterial strains at low final concentrations.

-

Bacterial Culture : Inoculate Staphylococcus aureus (ATCC 29213) into sterile Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard. Causality: The 0.5 McFarland standard ensures a consistent starting inoculum of approximately 1.5 x 10⁸ CFU/mL, which is critical for reproducible MIC results.

-

Serial Dilution : In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the prepared compound stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Controls :

-

Positive Control (Well 11) : Add 100 µL of MHB. This well will receive bacteria but no compound, and must show growth.

-

Negative Control (Well 12) : Add 100 µL of MHB. This well receives no bacteria and no compound, and must remain clear to validate the sterility of the medium.

-

-

Inoculation : Dilute the standardized bacterial culture from Step 2 in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis : The MIC is determined as the lowest concentration of this compound (the first well from well 10 towards well 1) that shows no visible turbidity (bacterial growth). The positive control must be turbid and the negative control must be clear for the assay to be considered valid.

Conclusion

This compound is far more than a simple aromatic compound; it is a highly functionalized and reactive molecule with proven utility and significant potential. Its value as a synthetic intermediate in the pharmaceutical industry, particularly for antiviral agents, is well-established. Furthermore, its intrinsic antioxidant and antimicrobial properties make it a compound of interest for ongoing research in cosmetics, food science, and material science. A comprehensive understanding of its chemical structure, reactivity, and safety profile, as outlined in this guide, is the first step for any researcher aiming to unlock its full potential.

References

-

Pharmaffiliates. (n.d.). CAS No : 496-73-1| Chemical Name : this compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 496-73-1 Name: this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenediol, 4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2015, December 31). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methylbenzene – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpentane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Buy this compound | 496-73-1 [smolecule.com]

- 2. 1,3-Benzenediol, 4-methyl- | C7H8O2 | CID 10333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 496-73-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [stenutz.eu]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing Orcinol and 4-Methylresorcinol: A Guide to Isomeric Specificity in Research and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Orcinol and 4-methylresorcinol, both isomers of methylbenzene-1,3-diol, present a classic case of how a subtle shift in molecular architecture can lead to significant divergence in chemical reactivity, biological function, and application. While sharing the same molecular formula (C₇H₈O₂) and resorcinolic core, the positioning of a single methyl group—at the C5 position for orcinol and the C4 position for 4-methylresorcinol—dictates their distinct roles in nature and the laboratory. This guide provides an in-depth analysis of their structural, chemical, and biological differences, offering field-proven insights and detailed protocols essential for researchers, chemists, and drug development professionals who require precise molecular selection and characterization.

Introduction: The Criticality of Isomeric Purity

In the realm of chemical synthesis and pharmaceutical development, isomeric identity is paramount. The methylresorcinols exemplify this principle. Orcinol (5-methylresorcinol) is a well-known natural product, found extensively in lichens, and is recognized for its role in analytical chemistry and its intrinsic biological activities, including antioxidant and anxiolytic-like effects.[1][2][3][4] Conversely, 4-methylresorcinol is primarily a synthetic intermediate, valued as a building block in the creation of high-value molecules such as novel anti-HIV agents and potent enzyme inhibitors.[5][6][7] Understanding the fundamental differences between these two molecules is crucial for avoiding costly errors in synthesis, ensuring the validity of biological assays, and unlocking their unique potentials.

Structural and Physicochemical Disparity

The foundational difference lies in the substitution pattern on the 1,3-dihydroxybenzene (resorcinol) ring.

-

Orcinol is 5-methylbenzene-1,3-diol . The methyl group is positioned meta to both hydroxyl groups.

-

4-Methylresorcinol is 4-methylbenzene-1,3-diol . The methyl group is positioned ortho to one hydroxyl group and para to the other.

This seemingly minor positional change has significant consequences for molecular symmetry, electron distribution, and steric hindrance.

Caption: Isomeric structures of Orcinol (left) and 4-Methylresorcinol (right).

Comparative Physicochemical Data

The subtle structural difference is reflected in their physical properties. While their molecular weights are identical, properties like melting point show slight variations that are critical for purification and characterization.

| Property | Orcinol (5-Methylresorcinol) | 4-Methylresorcinol | Reference(s) |

| IUPAC Name | 5-methylbenzene-1,3-diol | This compound | [1][6][8][9] |

| CAS Number | 504-15-4 | 496-73-1 | [6][8] |

| Molecular Formula | C₇H₈O₂ | C₇H₈O₂ | [6][8] |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol | [2] |

| Appearance | White to off-white/pinkish crystalline solid | White to light yellow solid | [1][6][9] |

| Melting Point | 106-112 °C | 104-108 °C | [3][6] |

| Boiling Point | 290 °C | 264 °C | [1][6] |

| Solubility | Soluble in water, alcohol, ether | Soluble in polar organic solvents | [9] |

Synthesis Pathways: Divergent Strategies for Isomer-Specific Production

The synthetic routes to these isomers are distinct, reflecting their different historical and commercial origins. Orcinol synthesis often leverages natural product chemistry or builds the ring system, while 4-methylresorcinol is typically derived from a pre-existing resorcinol core.

Synthesis of Orcinol

Historically, orcinol was obtained from natural sources.[1] Synthetic methods have since been developed, with a common laboratory-scale approach involving the condensation of acetone dicarboxylic ester.[1][10] A robust patented method provides a multi-step route from simple starting materials.[11]

Caption: Patented synthetic workflow for Orcinol production.[11]

Synthesis of 4-Methylresorcinol

The synthesis of 4-methylresorcinol and its analogues (e.g., 4-butylresorcinol) often employs a Friedel-Crafts acylation of resorcinol followed by reduction, or direct reduction of a carbonyl group at the 4-position.[12]

Experimental Protocol: Synthesis of 4-Methylresorcinol via Reduction [13]

This protocol details the reduction of 2,4-dihydroxybenzaldehyde to 4-methylresorcinol.

-

Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (0.246 mol) in 3 L of spectroscopic grade 2-propanol within a round-bottom flask equipped for gas flow.

-

Catalyst Addition: Add 1.35 g of 10% Palladium on carbon (Pd/C) and 3 mL of phosphoric acid to the solution.

-

Inerting: Sparge the mixture with nitrogen gas.

-

Hydrogenation: Switch the gas flow to hydrogen and stir the mixture rapidly while cooling with an ice bath.

-

Reaction Monitoring: Continue the reaction for approximately 3 hours, or until hydrogen uptake ceases.

-

Workup: Remove the catalyst by filtration. Reduce the filtrate volume to ~200 mL under vacuum.

-

Extraction: Add 200 mL of ethyl acetate and wash the solution with four 200 mL portions of water. Back-extract the combined aqueous layers with ethyl acetate.

-

Isolation: Combine all organic layers, dry over sodium sulfate, and evaporate the solvent to yield 4-methylresorcinol as a colorless crystalline solid (typical yield >95%).

Caption: Workflow for the synthesis of 4-Methylresorcinol by reduction.[13]

Chemical Reactivity and Analytical Differentiation

The electronic and steric environments of the two isomers lead to different reactivity profiles, particularly in electrophilic aromatic substitution.

-

Orcinol: The C2, C4, and C6 positions are highly activated by the two meta-directing hydroxyl groups. The C5-methyl group provides additional activation. The C2 position, situated between the two hydroxyls, is particularly electron-rich and sterically accessible, making it a primary site for reactions like formylation or carboxylation.

-

4-Methylresorcinol: The hydroxyl groups activate the C2, C5, and C6 positions. The C4-methyl group further activates the C5 position. The resulting substitution patterns will differ significantly from those of orcinol, a key consideration for medicinal chemists using these as scaffolds.

Analytical Differentiation Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the two isomers.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis:

-

Expected Orcinol (in DMSO-d₆): The spectrum will show high symmetry. One methyl singlet (δ ≈ 2.1 ppm), one aromatic proton environment appearing as a triplet (or narrow multiplet) for the proton at C2, and another aromatic proton environment appearing as a doublet (or multiplet) for the protons at C4 and C6. The two hydroxyl protons will appear as a single broad singlet.

-

Expected 4-Methylresorcinol (in DMSO-d₆): The spectrum will show lower symmetry. One methyl singlet (δ ≈ 1.9-2.0 ppm) and three distinct aromatic protons, likely a doublet of doublets (dd), a doublet (d), and another doublet (d), with characteristic ortho and meta coupling constants.[13] The two hydroxyl protons will appear as two distinct singlets.[13]

-

Biological Activity and Applications: Distinct Paths in Science and Industry

The divergent applications of these isomers highlight their unique biological interactions and chemical utility.

Orcinol: The Natural Product and Analytical Reagent

Orcinol's primary roles are rooted in its natural origins and its specific chemical reactivity.

-

Analytical Chemistry: Orcinol is the key reagent in Bial's test, a colorimetric assay used for the detection and quantification of pentoses and RNA.[3][9][14]

-

Biological Activities: Research has demonstrated that orcinol possesses anxiolytic-like properties in animal models and acts as a free radical scavenger.[2][4]

-

Synthetic Precursor: It serves as a building block for complex natural products, dyes like orcein, and specialized materials such as tyrosinase inhibitors and carbon aerogels.[1]

4-Methylresorcinol: The Versatile Synthetic Intermediate

4-Methylresorcinol is a crucial intermediate in fine chemical and pharmaceutical industries.[15]

-

Pharmaceutical Synthesis: It is a documented precursor in the synthesis of novel and potent anti-HIV agents, where its specific structure is integral to the final compound's activity.[5][6]

-

Metabolic and Antimicrobial Research: 4-Methylresorcinol exhibits broad-spectrum antimicrobial activity.[7] It also acts as an inhibitor of enzymes like tyrosine ammonia lyase, making it a valuable tool for studying metabolic pathways.[7]

-

Dermatology and Cosmetics: As an analogue of the potent tyrosinase inhibitor 4-butylresorcinol, 4-methylresorcinol is of significant interest in the development of skin-lightening agents and treatments for hyperpigmentation.[12][15][16] The 4-alkylresorcinol scaffold is a validated pharmacophore for tyrosinase inhibition.[16][17]

Caption: Comparative applications and activities of Orcinol vs. 4-Methylresorcinol.

Conclusion

The distinction between orcinol and 4-methylresorcinol is a clear directive on the importance of isomeric precision in scientific research and industrial application. Orcinol, the natural product, offers a unique profile of biological activity and serves as a cornerstone reagent in classical biochemistry. 4-Methylresorcinol, its synthetic counterpart, provides a vital and distinct scaffold for the development of modern therapeutics and specialty chemicals. For the researcher, scientist, and drug development professional, a thorough understanding of their divergent synthesis, reactivity, and biological roles is not merely academic—it is fundamental to achieving targeted, reproducible, and innovative outcomes.

References

-

Understanding 4-Methylresorcinol: Properties, Applications, and Sourcing for Your Chemical Needs. (2026-01-04). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Orcinol | C7H8O2 | CID 10436. PubChem, National Institutes of Health. Available from: [Link]

-

Orcinol. Wikipedia. Available from: [Link]

-

A. Preparation of 4-Methylresorcinol. PrepChem.com. Available from: [Link]

-

4-Methylresorcinol: Exploring Its Role in Antimicrobial and Metabolic Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

orcinol monomethyl ether. Organic Syntheses Procedure. Available from: [Link]

- Method for simultaneously preparing 2-methyl resorcinol and 4-methyl resorcinol. Google Patents (CN113831223B).

- Preparation of orcinol. Google Patents (US3865884A).

-

Improvement on synthesis of orcinol. ResearchGate. Available from: [Link]

-

Orcinol | Manufacturers & Exporters. Sihauli Chemicals. Available from: [Link]

-

Orcinol. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

5-Methoxy-4-methylresorcinol | C8H10O3 | CID 14885880. PubChem, National Institutes of Health. Available from: [Link]

-

Lichexanthone. Wikipedia. Available from: [Link]

-

Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. ResearchGate. Available from: [Link]

-

Biochemical, Biological, and Clinical Properties of γ-Oryzanol. PubMed, National Institutes of Health. Available from: [Link]

-

Biochemical, Biological, and Clinical Properties of γ-Oryzanol. MDPI. Available from: [Link]

-

2-Methylresorcinol | C7H8O2 | CID 11843. PubChem, National Institutes of Health. Available from: [Link]

-

Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. PubMed, National Institutes of Health. Available from: [Link]

-

Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. ResearchGate. Available from: [Link]

Sources

- 1. Orcinol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Orcinol CAS#: 504-15-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 4-METHYLRESORCINOL | 496-73-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Orcinol | C7H8O2 | CID 10436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biorlab.com [biorlab.com]

- 10. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 11. US3865884A - Preparation of orcinol - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CN113831223B - Method for simultaneously preparing 2-methyl resorcinol and 4-methyl resorcinol - Google Patents [patents.google.com]

- 16. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Botanical Treasury: A Technical Guide to the Natural Sources of 4-Methylbenzene-1,3-diol (Orcinol)

Abstract

4-Methylbenzene-1,3-diol, commonly known as orcinol, is a phenolic compound of significant interest to the pharmaceutical and chemical industries due to its diverse biological activities and its utility as a synthetic precursor. While synthetic routes to orcinol are well-established, there is a growing demand for natural and sustainable sources. This technical guide provides an in-depth exploration of the natural origins of orcinol, with a primary focus on its biosynthesis, extraction, purification, and analytical characterization from botanical and microbial sources. This document is intended for researchers, scientists, and drug development professionals seeking to leverage natural orcinol in their work. We will delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Naturally-Sourced Orcinol

Orcinol (5-methylresorcinol) is a dihydroxytoluene that has been identified in a variety of natural organisms.[1][2][3] Its chemical structure, featuring a methylated benzene ring with two hydroxyl groups in a meta-arrangement, confers upon it a range of biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities. Furthermore, orcinol serves as a key building block for a multitude of more complex natural products, particularly within the depside and depsidone classes of lichen secondary metabolites.[4][5] The pursuit of natural sources for this compound is driven by the increasing consumer and regulatory preference for bio-based products and the potential for discovering novel synergistic compounds within the natural extracts.

This guide will provide a comprehensive overview of the primary natural producers of orcinol, detail the methodologies for its isolation and purification, and present robust analytical techniques for its identification and quantification.

Natural Occurrence of Orcinol

Orcinol is not ubiquitously distributed in nature; its presence is predominantly concentrated in specific symbiotic organisms and fungal species.

Lichens: A Prolific Source

Lichens, symbiotic associations of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), are the most well-documented and abundant natural sources of orcinol and its derivatives.[4][5] The mycobiont is responsible for the production of a vast array of secondary metabolites, many of which are synthesized via the polyketide pathway.

Key Orcinol-Producing Lichen Genera:

-

Parmotrema : Species such as Parmotrema tinctorum and Parmotrema rampoddense have been shown to contain orcinol.[1][2][6][7][8]

-

Umbilicaria : Umbilicaria esculenta is another notable lichen species from which orcinol has been isolated.[4]

-

Roccella : Historical and recent studies have identified orcinol in Roccella montagnei.[9]

-

Stereocaulon : Certain species within this genus are also known producers of orcinol-type depsidones.[10]

The concentration of orcinol and its derivatives in lichens can vary depending on geographical location, environmental conditions, and the specific chemotype of the lichen.

Fungi: Microbial Factories of Orcinol

Certain non-lichenized fungi have also been identified as producers of orcinol. This underscores the fungal origin of this metabolite in lichens.

Notable Fungal Producers:

-

Aspergillus : Aspergillus fumigatus is a well-studied fungus that can synthesize orcinol.[3][11] It plays a role as a precursor to other secondary metabolites within the fungus.[3][11]

-

Fusarium : Some species of the genus Fusarium have also been reported to produce orcinol.

The cultivation of these fungi in controlled laboratory settings offers a potential alternative to the wild harvesting of lichens for the production of orcinol.

Biosynthesis of Orcinol: The Polyketide Pathway

The biosynthesis of orcinol in both lichens and fungi proceeds through the polyketide pathway, a major route for the formation of a diverse array of natural products.[4][5] The fundamental building blocks for this pathway are acetyl-CoA and malonyl-CoA.[4]

The key enzyme in this process is a type III polyketide synthase (PKS) known as orcinol synthase (ORS).[12] The biosynthesis can be summarized in the following key steps:

-

Initiation: The process begins with a starter unit of acetyl-CoA.

-

Elongation: Three successive Claisen condensations occur with malonyl-CoA as the extender unit. Each condensation adds a two-carbon unit to the growing polyketide chain.

-

Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol condensation to form a cyclic intermediate, which then aromatizes to yield orsellinic acid.

-

Decarboxylation: Orsellinic acid is then decarboxylated to produce orcinol.

Extraction and Purification of Orcinol from Natural Sources

The successful isolation of orcinol from its natural matrix is a critical step for its subsequent use. The choice of extraction and purification methodology is dictated by the source material and the desired purity of the final product.

Extraction

Solvent extraction is the most common method for obtaining crude extracts containing orcinol from lichens and fungal biomass.

Recommended Solvents:

-

Acetone: Highly effective for extracting a broad range of lichen metabolites, including orcinol.

-

Methanol: Another polar solvent that provides good yields of phenolic compounds.

-

Ethanol: A less toxic alternative to methanol, also effective for extraction.

Experimental Protocol: Soxhlet Extraction of Orcinol from Lichen Thalli

This protocol is a robust and efficient method for the exhaustive extraction of orcinol from dried lichen material.

-

Sample Preparation:

-

Thoroughly clean the lichen thalli to remove any debris.

-

Air-dry or oven-dry the lichen material at a low temperature (e.g., 40°C) to a constant weight.

-

Grind the dried thalli into a fine powder using a blender or a mortar and pestle.

-

-

Soxhlet Apparatus Setup:

-

Assemble a Soxhlet extractor with a round-bottom flask, the Soxhlet extraction chamber, and a reflux condenser.[13]

-

Place a porous cellulose thimble containing a weighed amount of the powdered lichen material (e.g., 20-50 g) into the extraction chamber.

-

-

Extraction Process:

-

Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., acetone or methanol).

-

Heat the flask using a heating mantle to bring the solvent to a gentle boil.

-

The solvent vapor will travel up the distillation arm, condense in the reflux condenser, and drip into the thimble containing the lichen powder.

-

The solvent will fill the extraction chamber, extracting the soluble metabolites. Once the chamber is full, the solvent will siphon back into the round-bottom flask.

-

Allow the extraction to proceed for a sufficient number of cycles (typically 8-12 hours) until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

-

-

Solvent Removal:

-

After cooling, dismantle the apparatus.

-

Remove the solvent from the crude extract using a rotary evaporator under reduced pressure to yield a concentrated extract.

-

Purification by Column Chromatography

Column chromatography is a highly effective technique for purifying orcinol from the complex mixture of compounds present in the crude extract.[14][15][16] Silica gel is the most commonly used stationary phase for this purpose.[14]

Experimental Protocol: Silica Gel Column Chromatography for Orcinol Purification

-

Column Packing:

-

Select a glass column of appropriate size based on the amount of crude extract.

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

-

Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane or a mixture of n-hexane and ethyl acetate, such as 95:5).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be:

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

n-Hexane:Ethyl Acetate (70:30)

-

n-Hexane:Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing orcinol.

-

Combine the pure orcinol-containing fractions and evaporate the solvent to obtain the purified compound.

-

Analytical Characterization of Orcinol

Once isolated, the identity and purity of orcinol must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the qualitative and quantitative analysis of orcinol in natural extracts.[17][18] A reversed-phase C18 column is typically used for the separation of phenolic compounds.

Experimental Protocol: HPLC Analysis of Orcinol

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed for complex extracts.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Linear gradient from 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: An external standard curve is generated using a certified reference standard of orcinol at various concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural information, but due to the polar nature of the hydroxyl groups, derivatization of orcinol is necessary to increase its volatility.[19] Silylation is a common derivatization technique for this purpose.[19][20]

Experimental Protocol: GC-MS Analysis of Orcinol (with Silylation)

-

Derivatization (Silylation):

-

Evaporate a known amount of the orcinol-containing sample to dryness in a reaction vial under a stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Seal the vial and heat at 60-70°C for 30-60 minutes.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-550 amu.

-

The resulting mass spectrum of the silylated orcinol can be compared to library data for confirmation. The fragmentation pattern will show characteristic losses of methyl and trimethylsilyl groups.[21][22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isolated compounds.[25]

Expected NMR Spectral Data for Orcinol (in CDCl₃):

-

¹H NMR:

-

Aromatic protons will appear as multiplets or broad singlets in the range of δ 6.1-6.3 ppm.

-

The methyl protons will appear as a singlet around δ 2.2 ppm.

-

The hydroxyl protons will appear as a broad singlet, the chemical shift of which is concentration-dependent, typically between δ 4.5-5.5 ppm.[8]

-

-

¹³C NMR:

Quantitative Data on Orcinol Content in Natural Sources

The yield of orcinol can vary significantly depending on the source and the extraction method employed. The following table summarizes some reported data.

| Natural Source | Compound(s) Identified | Reported Content/Yield | Reference |

| Parmotrema tinctorum | Orcinol, Orsellinic acid, etc. | Present; quantitative data varies | [2][6][8] |

| Parmotrema rampoddense | Orcinol, Atraric acid, etc. | Identified by GC-MS | [1] |

| Aspergillus fumigatus | Orcinol (as a precursor) | 60% incorporation from orsellinic acid | [3][11] |

Conclusion and Future Outlook

Lichens and certain fungi represent a rich and sustainable reservoir for the natural production of this compound. The methodologies outlined in this guide, from extraction and purification to detailed analytical characterization, provide a robust framework for researchers to isolate and utilize this valuable phenolic compound. The choice of source material, whether wild-harvested lichens or cultivated fungi, will depend on the specific application, scalability requirements, and regulatory considerations. Future research should focus on optimizing fungal fermentation conditions to enhance orcinol yields and exploring the genetic engineering of microbial hosts for the heterologous production of this versatile molecule. Such advancements will further unlock the potential of naturally-sourced orcinol for applications in the pharmaceutical, cosmetic, and chemical industries.

References

-

Biosynthesis of orcinol based lichen secondary metabolites. - ResearchGate. (URL: [Link])

-

Chemical Composition and Antimicrobial Activity of Two Sri Lankan Lichens, Parmotrema rampoddense, and Parmotrema tinctorum against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus - PubMed Central. (URL: [Link])

-

of the reactions catalyzed by ORS, from acetyl-CoA as a starter... - ResearchGate. (URL: [Link])

-

A Comparative Study of Antioxidative Properties of the Lichen Parmotrema Tinctorum Distributed in Different Regions of Similipal Biosphere Reserve, Odisha, India - Biosciences Biotechnology Research Asia. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Lichexanthone - Wikipedia. (URL: [Link])

-

Phenolic compounds from the lichen Parmotrema tinctorum - ResearchGate. (URL: [Link])

-

Studies on the biosynthesis of phenols in fungi. Conversion of [14C]orsellinic acid and [14C]orcinol into fumigatol by Aspergillus fumigatus I.M.I. 89353 - PubMed. (URL: [Link])

-

Phytochemical Composition of Lichen Parmotrema hypoleucinum (J. Steiner) Hale from Algeria - MDPI. (URL: [Link])

-

Phenolic compounds from the lichen Parmotrema tinctorum | VNUHCM Journal of Science and Technology Development. (URL: [Link])

-

GC-MS Sample Preparation - Organomation. (URL: [Link])

-

Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6400-fold higher than plant extraction - Research journals - PLOS. (URL: [Link])

-

Studies on the biosynthesis of phenols in fungi. Conversion of [14C]orsellinic acid and [14C]orcinol into fumigatol by Aspergillus fumigatus I.M.I. 89353 - PMC - NIH. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

orcinol biosynthetic process - Saccharomyces Genome Database | SGD. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Biologically active orcinol-based secondary metabolites originated from lichens. (URL: [Link])

-

Discovery and excavation of lichen bioactive natural products - PMC - PubMed Central - NIH. (URL: [Link])

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (URL: [Link])

-

Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile - PMC. (URL: [Link])

-

Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata - Biosciences Biotechnology Research Asia. (URL: [Link])

-

A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates - Semantic Scholar. (URL: [Link])

-

Isolation and Purification of Natural Compounds - Column Chromatography. (URL: [Link])

-

Derivatization Methods in GC and GC/MS. (URL: [Link])

-

Orcinol | C7H8O2 | MD Topology | NMR | X-Ray. (URL: [Link])

-

Soxhlet Extraction Guide for Academic and Professional Domains - Hielscher Ultrasonics (Germany). (URL: [Link])

-

column chromatography & purification of organic compounds - YouTube. (URL: [Link])

-

Column Chromatography Procedures - Organic Chemistry at CU Boulder. (URL: [Link])

-

CHEMICAL INVESTIGATION OF INDIAN LICHENS Part III. The Isolation of Montagnetol, A New Phenolic Compound from Roccella montagnei BY V. SUBBA RAO AND TR SESHADRI. (URL: [Link])

-

a catalogue of standardized chromatographic data and biosynthetic relationships for lichen substances. (URL: [Link])

-

Quantification of Bioactive Compounds by HPLC-ESI-MS/MS and Evaluation of Antioxidant and Enzyme Inhibitory Activities of Acorn Flour Extracts - MDPI. (URL: [Link])

-

Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])

-

Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (URL: [Link])

-

Hyper-production of taxol from Aspergillus fumigatus, an endophytic fungus isolated from Taxus sp. of the Northern Himalayan region - NIH. (URL: [Link])

-

Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (URL: [Link])

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029698) - Human Metabolome Database. (URL: [Link])

-

Reversed Phase HPLC Method Development - Phenomenex. (URL: [Link])

-

Soxhlet Extraction Process Guide | PDF | Solvent | Polyphenol - Scribd. (URL: [Link])

-

3: Extraction of Lichen Secondary Metabolites using Soxhlet Extractor Equipped with Reflux Condenser. - ResearchGate. (URL: [Link])

-

HPLC Chromatograms, Recorded at 220 nm, of a) of a Mixture of Standards (A: Orcinol Glucoside - ResearchGate. (URL: [Link])

-

HPLC in natural product analysis: the detection issue - PubMed. (URL: [Link])

-

High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (URL: [Link])

-

Culture, Characterization, and Delivery of Aspergillus fumigatus - NCBI - NIH. (URL: [Link])

-

SOXHLET EXTRACTION with Dr. Mark Niemczyk, Ph.D. - YouTube. (URL: [Link])

Sources

- 1. Chemical Composition and Antimicrobial Activity of Two Sri Lankan Lichens, Parmotrema rampoddense, and Parmotrema tinctorum against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative Study of Antioxidative Properties of the Lichen Parmotrema Tinctorum Distributed in Different Regions of Similipal Biosphere Reserve, Odisha, India – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Studies on the biosynthesis of phenols in fungi. Conversion of [14C]orsellinic acid and [14C]orcinol into fumigatol by Aspergillus fumigatus I.M.I. 89353 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Composition of Lichen Parmotrema hypoleucinum (J. Steiner) Hale from Algeria [mdpi.com]

- 8. Phenolic compounds from the lichen Parmotrema tinctorum | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 9. ias.ac.in [ias.ac.in]

- 10. Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the biosynthesis of phenols in fungi. Conversion of [14C]orsellinic acid and [14C]orcinol into fumigatol by Aspergillus fumigatus I.M.I. 89353 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scienggj.org [scienggj.org]

- 19. organomation.com [organomation.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Orcinol(504-15-4) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 4-Methylbenzene-1,3-diol (Orcinol)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Methylbenzene-1,3-diol, scientifically known as orcinol or 5-methylresorcinol, is a naturally occurring phenolic compound found in various lichen species and is also accessible through chemical synthesis.[1][2] Structurally, it is a derivative of resorcinol with a methyl group, a feature that significantly influences its biological profile. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its antioxidant, antimicrobial, anti-inflammatory, and tyrosinase inhibitory properties. We delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in the fields of pharmacology, cosmetic science, and drug discovery.

Introduction: The Molecular Profile of this compound

This compound (Figure 1) is a small phenolic molecule with the chemical formula C₇H₈O₂.[3] Its two hydroxyl groups on the benzene ring are key to its chemical reactivity and biological activities. These hydroxyl groups can donate hydrogen atoms, making it an effective radical scavenger.[1] The presence of the methyl group at the 5-position modifies its lipophilicity and steric hindrance, which can influence its interaction with biological targets. This compound serves as a versatile building block in organic synthesis and has garnered significant interest for its potential therapeutic and cosmeceutical applications.[1]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Antioxidant Activity: A Mechanistic Perspective

The antioxidant properties of phenolic compounds like this compound are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[1]

Mechanism of Action: Radical Scavenging

The antioxidant mechanism of this compound involves the transfer of a hydrogen atom (HAT) or a single electron (SET) to reactive oxygen species (ROS). The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.

Figure 2: Radical Scavenging Mechanism of this compound

Caption: Hydrogen Atom Transfer by this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for this compound are not consistently reported across the literature, studies on related resorcinol derivatives provide valuable insights into their structure-activity relationships. For instance, the antioxidant activities of some methylbenzenediol derivatives have been shown to be potent, with some capable of scavenging multiple moles of DPPH radicals per mole of the compound.[4][5]

Table 1: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 2-Methylbenzene-1,4-diol | DPPH | Potent | [4][5] |

| 4-Methylbenzene-1,2-diol | DPPH | Potent | [4][5] |

| 2-(tert-butyl)benzene-1,4-diol | DPPH | Potent |[4][5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.

-

Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.

-

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot a graph of percentage inhibition versus concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[6]

-

Antimicrobial Activity: A Broad Spectrum of Inhibition

This compound has demonstrated inhibitory effects against a variety of bacteria and fungi, making it a compound of interest for applications in pharmaceuticals and food preservation.[1]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of phenolic compounds like orcinol is often attributed to their ability to disrupt microbial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the methyl group in this compound may facilitate its penetration into the lipid-rich cell membranes of microorganisms.

Figure 3: Proposed Antimicrobial Mechanism of this compound

Caption: Disruption of bacterial cell membrane by orcinol.

Antimicrobial Spectrum and Potency

Studies have shown that orcinol and its derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[7] The potency, often expressed as the Minimum Inhibitory Concentration (MIC), varies depending on the microbial species. For instance, some resorcinol derivatives have shown significant activity against dermatophytes.[8]

Table 2: Antimicrobial Activity of Selected Resorcinol Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| Phenylethylresorcinol | Dermatophytes | Good antifungal activity | [8] |

| 4-Hexylresorcinol | Dermatophytes | Good antifungal activity |[8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of this compound against a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[9]

-

Anti-inflammatory Properties: Modulation of Cellular Signaling

Chronic inflammation is a key factor in many diseases. This compound and its derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A derivative of this compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been shown to mitigate inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway.[4][10] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, these compounds can reduce the production of inflammatory mediators.

Figure 4: Anti-inflammatory Signaling Pathway Inhibition

Caption: Inhibition of MAPK and NF-κB pathways.

In Vitro and In Vivo Evidence

Studies on derivatives of this compound have demonstrated a significant reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages.[11] In vivo studies using animal models of psoriasis have also shown that topical application of a derivative can reduce skin inflammation, erythema, and thickening.[11]

Tyrosinase Inhibition: A Potential for Hyperpigmentation Control

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation disorders. This compound and its derivatives have been investigated as tyrosinase inhibitors for their potential in skin lightening applications.

Mechanism of Action: Competitive Inhibition

Many resorcinol-containing compounds act as competitive inhibitors of tyrosinase. They bind to the active site of the enzyme, preventing the natural substrate, tyrosine, from binding and being converted to melanin precursors. The structural similarity of these compounds to tyrosine allows them to effectively compete for the enzyme's active site.

Inhibitory Potency

While specific kinetic data for this compound is limited, studies on other resorcinol derivatives have shown potent tyrosinase inhibitory activity. For example, 4-n-butylresorcinol exhibits strong tyrosinase inhibitory effects at low concentrations.[5] The IC50 values for tyrosinase inhibition by resorcinol derivatives can be in the micromolar range, and in some cases, even lower.

Cytotoxicity and Safety Profile

The evaluation of cytotoxicity is a critical step in the development of any new therapeutic or cosmetic agent. Studies on this compound have shown varying cytotoxic effects depending on the cell type and concentration.

In Vitro Cytotoxicity

Research has indicated that at certain concentrations, this compound can exhibit cytotoxicity towards cancer cell lines.[12] Importantly, a study on normal human epidermal keratinocytes and dermal fibroblasts showed that resorcinol, a related compound, did not induce the release of the pro-inflammatory cytokine interleukin-1alpha, unlike some other phenols, suggesting a potentially favorable profile for topical applications at non-toxic concentrations.[1] It is crucial to determine the therapeutic window where the desired biological activity is achieved without causing significant harm to healthy cells.

In Vivo and Toxicological Data

Comprehensive in vivo toxicological data for this compound is not extensively available in the public domain. Further studies are required to establish a complete safety profile for systemic and long-term use.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities. Its antioxidant, antimicrobial, anti-inflammatory, and tyrosinase inhibitory properties make it a strong candidate for further investigation in the development of new pharmaceuticals and cosmeceuticals.

Future research should focus on:

-

Conducting more in-depth in vivo studies to validate the in vitro findings and to assess the efficacy and safety in animal models of disease.

-

Elucidating the precise molecular mechanisms underlying its various biological activities.

-

Optimizing the chemical structure of this compound to enhance its potency and selectivity for specific biological targets.

-

Developing effective drug delivery systems to improve its bioavailability and targeted delivery.

By addressing these research avenues, the full therapeutic and commercial potential of this compound can be realized.

References

-

Huang, Y., et al. (2014). Antioxidant activities of two novel synthetic methylbenzenediol derivatives. Czech Journal of Food Sciences, 32(4), 348-353. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10436, Orcinol. [Link]

-

Chen, Y.-H., et al. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. Frontiers in Immunology, 12, 664425. [Link]

-

Huang, Y., et al. (2014). Antioxidant Activities of Two Novel Synthetic Methylbenzenediol Derivatives. ResearchGate. [Link]

-

Pellicciari, R., et al. (2018). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. Molecules, 23(11), 2979. [Link]

-

Wikipedia. Orcinol. [Link]

-

Chen, Y.-H., et al. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. PubMed. [Link]

-

Rondanelli, M., et al. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 25(18), 4267. [Link]

-

Chen, Y.-H., et al. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. Frontiers Media S.A.. [Link]

-

Welss, T., et al. (2009). Cytokine release and cytotoxicity in human keratinocytes and fibroblasts induced by phenols and sodium dodecyl sulfate. Journal of Investigative Dermatology, 102(6), 886-891. [Link]

-

Kim, D.-S., et al. (2004). Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7. Archives of Pharmacal Research, 27(10), 1053-1059. [Link]

-

Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. [Link]

-

Lee, J. H., et al. (2018). Puerol A from Amorpha fruticosa showed highly potent inhibition against both monophenolase and diphenolase of tyrosinase. Molecules, 23(11), 2978. [Link]

-

Zou, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221657. [Link]

-

Al-Burtamani, S. K. S., et al. (2005). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(13), 5033. [Link]

-

Bouyahya, A., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Khan, I., et al. (2014). In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. Bioorganic Chemistry, 57, 136-141. [Link]

-

Kim, K. H., et al. (2005). Anti-inflammatory benzene diamine compound inhibited toll-like receptor 4-mediated inducible nitric oxide synthase expression and nuclear factor-kappaB activation. Biological & Pharmaceutical Bulletin, 28(5), 908-911. [Link]

-

Antimicrobials: Mechanism of action. (2021). YouTube. [Link]

-

S, S., et al. (2013). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. ResearchGate. [Link]

-

Niewiadomy, A., et al. (2020). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 25(24), 5971. [Link]

-

Muchtaridi, M., et al. (2017). Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora L.). Indonesian Journal of Applied Chemistry, 19(2), 117-126. [Link]

-

Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(18), 6049. [Link]

-

Shanmugam, R., et al. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Scientific Reports, 11(1), 1-15. [Link]

-

Chen, J., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5670. [Link]

-

Abe, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1113. [Link]

-

de Oliveira, A. C. S., et al. (2016). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and Molecular Biology, 39(1), 108-116. [Link]

-

Zaky, R. M., et al. (2021). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]

-

Yap, P. S. X., et al. (2021). Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae. Scientific Reports, 11(1), 1-11. [Link]

-

Saito, T., et al. (2018). 4-Methyl-5-Pentylbenzene-1,3-Diol Regulates Chemotactic Cell Aggregation and Spore Maturation Via Different Mechanisms in Dictyostelium discoideum. Scientific Reports, 8(1), 1-11. [Link]

-

Wong, Y. Y., et al. (2023). Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic?. BMC Complementary Medicine and Therapies, 23(1), 1-14. [Link]

-

Lu, Y., et al. (2021). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

-

A, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11211-11220. [Link]

-

OpenStax. (2016). Mechanisms of Antibacterial Drugs. In Microbiology. OpenStax. [Link]

-

Li, G., et al. (2021). Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens. Frontiers in Microbiology, 12, 638634. [Link]

-

Mohammed, A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Asian Pacific Journal of Tropical Biomedicine, 5(12), 971-977. [Link]

-

Pérez-Rodríguez, F., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(10), 2351. [Link]

-

Koksal, E., et al. (2011). Antibacterial, Antifungal, Antimycotoxigenic, and Antioxidant Activities of Essential Oils: An Updated Review. Molecules, 26(11), 3143. [Link]

-

Nuutila, A. M., et al. (2003). Antimicrobial Activity of Spices Popularly Used in Mexico against Urinary Tract Infections. Journal of Ethnopharmacology, 88(2-3), 239-243. [Link]

Sources

- 1. Cytokine release and cytotoxicity in human keratinocytes and fibroblasts induced by phenols and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzene metabolites enhance reactive oxygen species generation in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricela.com [ricela.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. | Semantic Scholar [semanticscholar.org]

The Antioxidant Profile of 4-methylbenzene-1,3-diol: A Technical Guide for Researchers

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a critical factor in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, as well as in the aging process.[1][2][3] The scientific community is therefore in continuous pursuit of effective antioxidant compounds that can mitigate oxidative damage. Among the vast array of natural and synthetic molecules, phenolic compounds have garnered significant attention for their potent antioxidant properties.[4] This technical guide provides an in-depth exploration of the antioxidant characteristics of 4-methylbenzene-1,3-diol, a phenolic compound also known by its trivial names orcinol and 5-methylresorcinol.

Found in various lichen species, this compound has demonstrated a range of biological activities.[5] This guide will delve into the core mechanisms of its antioxidant action, provide detailed protocols for its evaluation, present a comparative analysis of its efficacy through various in vitro assays, and explore its potential applications in drug development and skincare. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development seeking to understand and harness the therapeutic potential of this intriguing molecule.

Chemical Structure and Antioxidant Moiety

The antioxidant capacity of this compound is intrinsically linked to its chemical structure. As a derivative of resorcinol, its key features are the two hydroxyl (-OH) groups attached to the benzene ring, which are responsible for its free radical scavenging activity. The methyl (-CH3) group at position 4 influences its lipophilicity and interaction with cellular membranes.

Caption: Chemical structure of this compound.

Mechanisms of Antioxidant Action